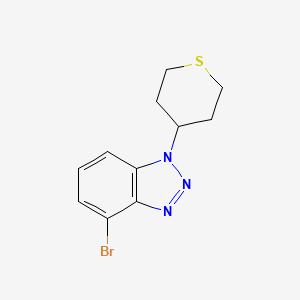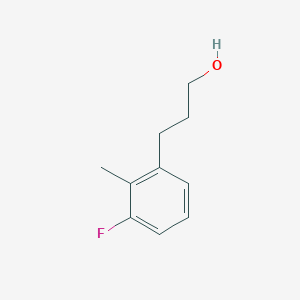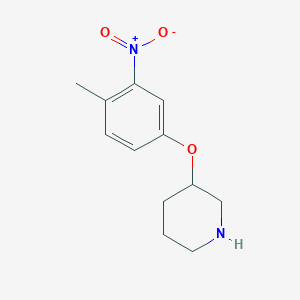![molecular formula C12H23ClN2O2 B13557830 Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C12H22N2O2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: The carboxylate ester is formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride, in the presence of a base.
Industrial Production Methods
Industrial production of tert-butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Oxidation: tert-Butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted amines.
Hydrolysis: Carboxylic acids.
科学的研究の応用
tert-Butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of tert-butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate: A closely related compound with similar structural features.
tert-Butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate: Another similar compound with slight variations in the hydrogenation state of the pyrrole ring.
Uniqueness
tert-Butyl 3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules, while the amino and carboxylate groups offer sites for further chemical modifications.
特性
分子式 |
C12H23ClN2O2 |
|---|---|
分子量 |
262.77 g/mol |
IUPAC名 |
tert-butyl 3-amino-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-9(13)8-5-4-6-10(8)14;/h8-10H,4-7,13H2,1-3H3;1H |
InChIキー |
HMYRVMHIZXHRKX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


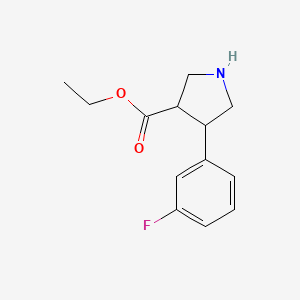

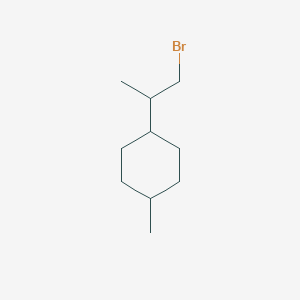
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
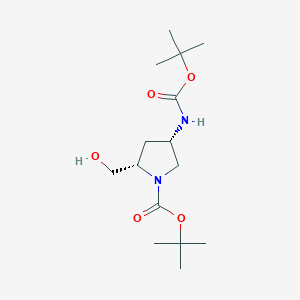
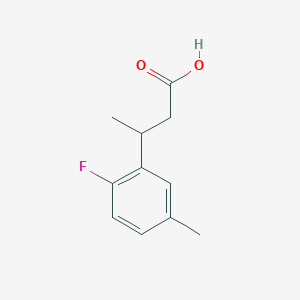

![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
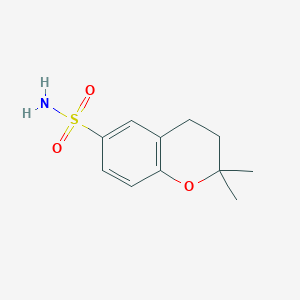
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)
